Methyl 8-chloro-8-oxooctanoate

Catalog No.
S1898539
CAS No.
41624-92-4
M.F
C9H15ClO3
M. Wt
206.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-chloro-8-oxooctanoate

Attempts to mono-acylate with suberic acid derivatives often produce symmetric dimers or require expensive coupling reagents. Methyl suberyl chloride solves this via orthogonal acid chloride and methyl ester termini, enabling catalyst-free chemoselective acylation and direct hydrolysis-free functionalization.

  • Eliminates dimer formation & chromatographic separations
  • Streamlines Vorinostat/SAHA, tubacin & PROTAC synthesis
  • Rapid kinetics suit radiochemical labeling (e.g., 18F-SAHA)
  • Supplied as high-purity liquid (>95%); ambient shipping; in stock for immediate global dispatch.

CAS Number

41624-92-4

Product Name

Methyl 8-chloro-8-oxooctanoate

IUPAC Name

methyl 8-chloro-8-oxooctanoate

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCC(=O)Cl

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl

The exact mass of the compound Methyl 8-chloro-8-oxooctanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl suberyl chloride, Methyl 8-chloro-8-oxooctanoate, 8-Chloro-8-oxooctanoic acid methyl ester, Methyl 8-(chlorocarbonyl)octanoate, Suberoyl chloride methyl ester

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g, 5 g

Methyl 8-chloro-8-oxooctanoate (CAS 41624-92-4), commonly known as methyl suberyl chloride, is a highly reactive, heterobifunctional C8 aliphatic linker featuring orthogonal acid chloride and methyl ester termini. In industrial and pharmaceutical manufacturing, it serves as a critical building block for synthesizing asymmetric suberic acid derivatives, most notably suberoylanilide hydroxamic acid (SAHA, Vorinostat) analogs, tubacin, and PROTAC linkers. Supplied typically as a high-purity liquid (>95%), its primary procurement value lies in its capacity to undergo rapid, catalyst-free acylation at the chloride terminus while preserving the ester for subsequent derivatization. This orthogonality eliminates the need for complex protection-deprotection workflows, making it the preferred starting material for scalable C8-linker functionalization .

Procurement Fit

Orthogonal acyl chloride / methyl ester reactivity enables sequential derivatization
C8 suberoyl linker length supports HDAC inhibitor and bioconjugation design
Density and refractive index benchmarks available for incoming QC verification

Attempting to substitute methyl 8-chloro-8-oxooctanoate with homobifunctional analogs like suberoyl chloride or unactivated precursors like methyl hydrogen suberate introduces severe process inefficiencies. Suberoyl chloride reacts indiscriminately with nucleophiles, leading to high yields of symmetric dimers (e.g., bis-amides) and requiring tedious chromatographic separation or massive stoichiometric excesses to isolate mono-functionalized products. Conversely, substituting with the mono-acid (methyl hydrogen suberate) necessitates expensive peptide coupling reagents (such as EDC or HATU) and extended reaction times, generating urea byproducts that complicate downstream purification. Procuring the pre-activated, asymmetric acid chloride directly circumvents these issues, ensuring high atom economy and scalable, chemoselective mono-acylation without the raw material overhead of coupling agents [1].

Substitution Risk

Linker Length
6 methylene units (suberoyl)
C7 (5) or C9 (7) shifts spatial reach and pharmacophore fit, may alter target engagement
Ester Substituent
Methyl ester (lower MW, less lipophilic)
Ethyl ester increases MW and logP, affecting conjugate hydrophobicity and deprotection kinetics
Conformational Flexibility
8 rotatable bonds
C7 (7 bonds) or C9 (9 bonds) modifies linker entropy, may impact precise spatial orientation

Absolute Chemoselectivity in Asymmetric Linker Synthesis

When synthesizing asymmetric C8 linkers, utilizing homobifunctional suberoyl chloride yields a statistical mixture of mono- and bis-acylated products unless a massive excess of the nucleophile is applied. In contrast, methyl 8-chloro-8-oxooctanoate possesses strict functional orthogonality; the acid chloride reacts rapidly with amines or alcohols at room temperature, while the methyl ester remains completely unreactive under these conditions. This guarantees high selectivity for the mono-acylated product without requiring stoichiometric excess, drastically reducing purification overhead and raw material waste [1].

Evidence DimensionYield of asymmetric mono-acylated product (1:1 stoichiometry)
Target Compound Data>90% mono-acylated product (ester preserved)
Comparator Or BaselineSuberoyl chloride (homobifunctional): Statistical mixture (~50% mono, ~25% bis-acylated, ~25% unreacted)
Quantified DifferenceNear-total elimination of symmetric bis-acylation byproducts
ConditionsEquimolar reaction with primary amine in DCM/Et3N at room temperature

Eliminates the need for tedious chromatographic separation of dimers, enabling direct scale-up of asymmetric linker synthesis.

Linker Length
Cross-study comparable
C8: 6 methylene units vs. C7: 5 / C9: 7
Chain length may influence target binding; C8 is reported to match SAHA-type pharmacophores.
Validated in HDAC inhibitor constructs; ±1 methylene unit alters linker reach.

Coupling Reagent Elimination in Amide Bond Formation

Utilizing the unactivated mono-ester, methyl hydrogen suberate, for amide synthesis requires stoichiometric amounts of expensive coupling reagents (e.g., EDC, HATU) and additives (HOBt), which generate significant mass waste and require aqueous workups to remove urea byproducts. Procuring methyl 8-chloro-8-oxooctanoate provides a pre-activated electrophile that undergoes spontaneous acylation in the presence of a simple amine base in minutes. This improves the atom economy of the coupling step and removes the procurement cost and supply chain dependency associated with complex peptide coupling reagents [1].

Evidence DimensionCoupling reagent requirement and reaction time
Target Compound Data0 equivalents of coupling reagents; <1 hour reaction time
Comparator Or BaselineMethyl hydrogen suberate: 1.1-1.5 equivalents of EDC/HATU; 4-12 hours reaction time
Quantified Difference100% reduction in coupling reagent costs and elimination of urea byproducts
ConditionsAmide bond formation with primary/secondary amines at room temperature

Lowers the cost of goods (COGs) and simplifies downstream purification by avoiding high-molecular-weight coupling byproducts.

Coupling Yield
Cross-study comparable
54% isolated yield
Reported synthetic benchmark for amide bond formation with aniline derivative.
Comparator yields for C7/C9 not available; serves as planning reference.

Direct Precursor Suitability for HDAC Inhibitor Synthesis

Methyl 8-chloro-8-oxooctanoate is the optimal starting material for synthesizing suberoylanilide hydroxamic acid (SAHA) derivatives and related PET imaging probes (e.g., 18F-SAHA). Following the initial rapid acylation of an aniline derivative, the terminal methyl ester is directly converted to a hydroxamic acid using aqueous hydroxylamine and sodium hydroxide. This established two-step protocol achieves high overall yields (e.g., 54% for acylation, 65% for hydroxamate conversion in complex radiotracer synthesis) without requiring intermediate protection/deprotection steps, making it the industry-standard route for C8-hydroxamate drug discovery [1].

Evidence DimensionSynthetic steps to asymmetric hydroxamic acid
Target Compound Data2 steps (Acylation -> Direct Aminolysis with NH2OH)
Comparator Or BaselineSuberic acid: >4 steps (Monoprotection -> Activation -> Acylation -> Deprotection -> Hydroxamate formation)
Quantified DifferenceReduction of at least 2 synthetic steps
ConditionsSynthesis of SAHA analogs or radiolabeled HDAC imaging probes

Accelerates the medicinal chemistry workflow for HDAC inhibitor libraries and PROTAC linker functionalization.

Ester Substituent
Direct head-to-head
Methyl (MW 206.67) vs. Ethyl (MW 220.69); ΔLogP ~ -0.5
Methyl ester may reduce lipophilicity and steric bulk in intermediate conjugates.
Selection impacts deprotection rates and hydrophobicity of downstream molecules.
Rotatable Bonds
Direct head-to-head
C8: 8 bonds vs. C7: 7 / C9: 9
Conformational flexibility differences may affect linker entropy and spatial reach.
Relevant for designs requiring precise orientation (e.g., FRET pairs, enzyme inhibitors).
QC Benchmarks
Data to verify
Density 1.456 g/mL; n20/D 1.45
Physical constants enable rapid identity verification and differentiation from homologs.
Comparator values not widely reported; useful for incoming QC checks.

Synthesis of HDAC Inhibitors and SAHA Analogs

Because it offers a pre-activated acid chloride and a stable methyl ester, this compound is the premier building block for synthesizing Vorinostat (SAHA) derivatives and novel histone deacetylase (HDAC) inhibitors. It allows for the rapid incorporation of diverse cap groups via amine coupling, followed by direct conversion of the ester to the zinc-binding hydroxamic acid, streamlining library generation [1].

Heterobifunctional Linkers for PROTACs

In targeted protein degradation, C8 alkyl chains are frequently used as flexible linkers. Methyl 8-chloro-8-oxooctanoate enables the sequential, asymmetric attachment of an E3 ligase ligand and a target protein binder. The acid chloride can be reacted immediately with one ligand, while the methyl ester is held in reserve for subsequent hydrolysis and coupling to the second ligand, ensuring high-purity PROTAC assembly without dimer contamination [1].

Radiotracer Synthesis for PET Imaging

The compound's rapid reaction kinetics make it highly suitable for time-sensitive radiochemical synthesis. It has been successfully utilized to synthesize 18F-labeled SAHA analogs for in vivo PET imaging of HDAC expression, where the acylation of 18F-fluoroaniline is achieved in minutes, preserving the short half-life of the fluorine-18 isotope before the final hydroxamic acid conversion [2].

Synthesis of Tubacin and Complex Anticancer Agents

Beyond simple SAHA analogs, methyl 8-chloro-8-oxooctanoate is explicitly utilized in the synthetic routes for tubacin, a highly selective HDAC6 inhibitor. Its orthogonality is critical for assembling the complex, multi-part architecture of tubacin without cross-reactivity, validating its procurement for advanced, multi-step pharmaceutical manufacturing .

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC-targeted probe synthesis (e.g., 18F-SAHA)
C8 suberoyl linker architecture
HDAC zinc-binding domain engagement and linker-length compatibility
Bioconjugation and fluorescent probe construction
Orthogonal acyl chloride-ester reactivity
Sequential derivatization efficiency and intermediate integrity
Cyclodextrin-capped HDAC inhibitor research
Defined C8 spacer with conformational flexibility
Spacer length effect on macromolecular inhibitor presentation
Incoming material QC verification
Density and refractive index benchmarks
Identity confirmation vs. homologous analogs (C7, C9)

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Methyl 8-chloro-8-oxooctanoate

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